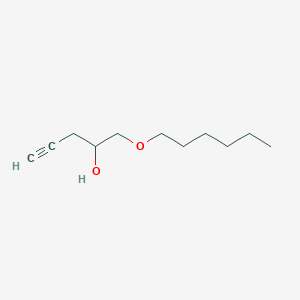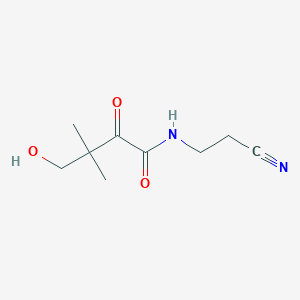
N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide: is a chemical compound with a unique structure that includes a cyanoethyl group, a hydroxy group, and a dimethyl-oxobutanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide typically involves the reaction of 4-hydroxy-3,3-dimethyl-2-oxobutanamide with 2-cyanoethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents can also optimize the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds, while the cyano group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and metabolic pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide
- This compound
- This compound
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
129024-41-5 |
|---|---|
Molekularformel |
C9H14N2O3 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
N-(2-cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,6-12)7(13)8(14)11-5-3-4-10/h12H,3,5-6H2,1-2H3,(H,11,14) |
InChI-Schlüssel |
TUNCONIKHGGVSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)C(=O)C(=O)NCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


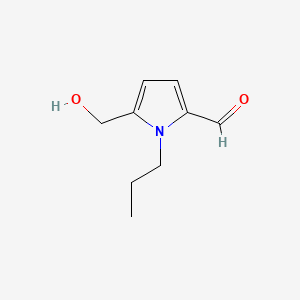
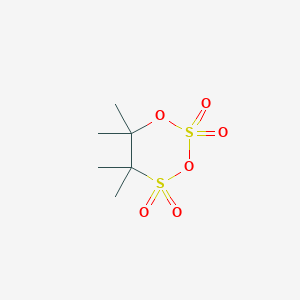
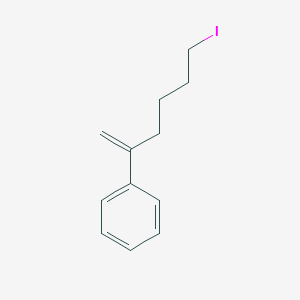


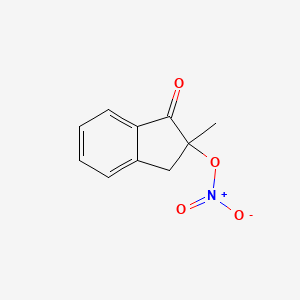
![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)
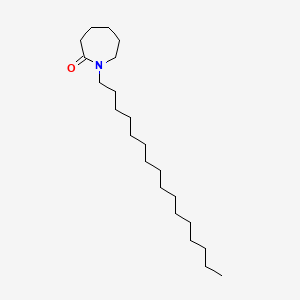


![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)
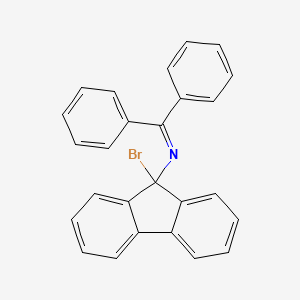
![1-Butanamine, 4-[(trimethylsilyl)oxy]-](/img/structure/B14293260.png)
